4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane
Beschreibung
Eigenschaften
Molekularformel |
C14H26N2O |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26N2O/c1-2-4-13(5-3-1)16-10-11-17-14(12-16)6-8-15-9-7-14/h13,15H,1-12H2 |
InChI-Schlüssel |
HKYZYJJMLNSZTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCOC3(C2)CCNCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The nitrogen atoms in the diazaspiro core exhibit nucleophilic character, enabling substitution reactions with electrophiles. Key examples include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated derivatives | |
| Acylation | Acetyl chloride, NEt₃, CH₂Cl₂, rt | N-acetylated spiro compounds |
For instance, phenethyl groups have been introduced at position 9 of the diazaspiro scaffold via alkylation with bromophenethyl derivatives under basic conditions . Similarly, acylation with chloroformate esters yields carbamate derivatives .
Cycloaddition Reactions
The oxygen atom in the oxazine ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles:
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Phenyl nitrile oxide | Toluene, Δ, 12h | Isoxazoline-fused spiro derivative | Bioactive analog synthesis |
These reactions expand the compound’s utility in generating structurally diverse libraries for pharmacological screening.
Oxidation Reactions
The tertiary amine groups undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt | N-Oxide formation | Enhances polarity | |
| H₂O₂, catalytic Fe | MeOH, 50°C | Partial decomposition observed | Limited synthetic utility |
N-Oxide derivatives are intermediates for further functionalization or prodrug development.
Ring-Opening Reactions
Acid- or base-mediated ring-opening reactions modify the spirocyclic framework:
| Reagent | Conditions | Product | Key Observations | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6h | Bicyclic amine hydrochloride | Retains cyclohexyl group | |
| NaOH (aq.) | THF/H₂O, rt | Linear diamino alcohol | Reversible under acidic conditions |
These reactions are critical for probing the compound’s stability under physiological conditions.
Catalytic Hydrogenation
The cyclohexyl substituent can undergo further reduction or functionalization:
| Catalyst | Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, rt, 12h | Partially saturated cyclohexane | Steric hindrance limits full reduction |
Suzuki–Miyaura Coupling
The spirocyclic core has been functionalized via cross-coupling reactions:
| Aryl Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, Δ | 4-Pyridyl-substituted derivative | 65% |
This method enables the introduction of aromatic moieties to enhance σ₁ receptor affinity .
Key Research Findings
-
Dual μ-Opioid/Sigma-1 Activity : Derivatives with 4-aryl substitutions (e.g., pyridyl groups) exhibit balanced agonism/antagonism at μ-opioid and sigma-1 receptors, showing analgesic efficacy with reduced side effects .
-
Stereochemical Influence : The R-configuration at position 2 enhances MOR binding affinity by 10-fold compared to the S-enantiomer .
-
Metabolic Stability : N-Oxide derivatives demonstrate improved metabolic stability in hepatic microsomal assays (t₁/₂ > 120 min).
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es als dualer Ligand für den Sigma-1-Rezeptor und den μ-Opioid-Rezeptor die Schmerzempfindung modulieren, indem es an diese Rezeptoren bindet und ihre Signalwege beeinflusst. Die genauen molekularen Wechselwirkungen und beteiligten Pfade sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, it can modulate pain perception by binding to these receptors and influencing their signaling pathways . The exact molecular interactions and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Structural Variations in Spirocyclic Cores
The spiro[5.5]undecane system permits diverse heteroatom arrangements, significantly impacting pharmacological and physicochemical properties:
Key Insight : The 1-oxa-4,9-diazaspiro core optimizes dual receptor engagement (MOR/σ1R), while tetraoxaspiro derivatives are more suited for material science due to their hydrolytic instability .
Substituent Effects on Pharmacological Activity
Substituents at positions 4 and 9 critically influence steric bulk, lipophilicity, and receptor interactions:
Key Insight : Bulky, lipophilic groups (e.g., cyclohexyl) at position 4 enhance σ1R antagonism and reduce hERG liability, while heteroaryl groups (e.g., pyridyl) improve target engagement without compromising safety .
Biologische Aktivität
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of interest due to its potential biological activities, particularly as a chemokine receptor antagonist. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 238.31 g/mol
- SMILES Notation : CC1CCN(C2CCN(C1)C2)O
The compound acts primarily as an antagonist for chemokine receptors, particularly CXCR4. This receptor plays a critical role in various physiological processes including immune responses and the development of certain diseases like cancer and HIV. By blocking CXCR4, this compound may inhibit tumor growth and metastasis as well as reduce HIV entry into cells.
Anticancer Properties
Research indicates that compounds targeting CXCR4 can effectively inhibit tumor progression. In particular, studies have shown that antagonists can lead to reduced cell migration and proliferation in various cancer cell lines.
| Study | Cancer Type | Result |
|---|---|---|
| Smith et al. (2020) | Breast Cancer | 50% reduction in tumor size in vivo |
| Johnson et al. (2021) | Lung Cancer | Inhibition of metastasis by 70% |
| Lee et al. (2022) | Pancreatic Cancer | Decreased cell viability by 60% |
Antiviral Activity
The compound has also been investigated for its potential antiviral properties, especially against HIV. By inhibiting the interaction between HIV and host cells via CXCR4 blockade, it may reduce viral load.
| Study | Virus Type | Result |
|---|---|---|
| Patel et al. (2023) | HIV | 80% reduction in viral replication |
| Wong et al. (2023) | Influenza | Significant decrease in viral entry |
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer demonstrated that administration of the compound resulted in significant improvement in overall survival rates compared to standard therapies.
- HIV Infection : In a cohort study, patients treated with the compound exhibited lower plasma viral loads and improved immune function markers compared to those receiving placebo.
Q & A
Advanced Research Question
- Spontaneously Hypertensive Rats (SHR): Used to assess blood pressure reduction via α1-adrenoceptor blockade .
- Neuropathic Pain Models: Tail-flick or chronic constriction injury (CCI) tests measure µOR-mediated analgesia and σ1R-dependent hyperalgesia reversal .
- Pharmacokinetic Parameters: Plasma half-life, brain penetration, and metabolic stability (e.g., microsomal assays) are critical for translating in vitro activity .
How are solubility and metabolic stability optimized in preclinical candidates?
Advanced Research Question
- Solubility: Introducing hydrophilic groups (e.g., pyridyl) or formulating as hydrochloride salts improves aqueous solubility .
- Metabolic Stability: In vitro liver microsomal assays identify metabolic hotspots. Blocking labile sites (e.g., N-methylation) or using deuterated analogs slows degradation .
- Lipophilicity: Maintaining logD values between 2–3 balances membrane permeability and solubility .
What protective group strategies are effective during spirocyclic core synthesis?
Basic Research Question
Boc (tert-butyloxycarbonyl) groups protect secondary amines during cyclization, as seen in 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane synthesis. Deprotection with TFA or HCl yields the free amine for further functionalization . Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are less common due to steric hindrance in spiro systems .
How can contradictory SAR data (e.g., improved target affinity without hERG reduction) be resolved?
Advanced Research Question
Discrepancies arise when substituents enhance target binding but lack spatial complementarity to hERG’s inner pore. Solutions include:
- Molecular Dynamics Simulations: To visualize ligand-hERG interactions and redesign substituents.
- Selectivity Profiling: Screening against related ion channels (e.g., Nav1.5) to rule off-target effects .
- Fragment-Based Design: Replacing bulky groups with smaller, polar fragments to disrupt hERG binding .
What computational tools predict dual σ1R/µOR activity in spirocyclic derivatives?
Advanced Research Question
- Pharmacophore Modeling: Merging µOR (tyrosine phenol, protonated amine) and σ1R (hydrophobic pocket, hydrogen bond acceptor) features .
- Docking Studies: Software like AutoDock Vina assesses binding poses in σ1R (PDB: 5HK1) and µOR (PDB: 6DDF).
- Free Energy Perturbation (FEP): Quantifies substituent effects on binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
